

physicochemical characteristics of Methyl 2-fluoro-4-hydroxybenzoate

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Compound of Interest

Compound Name:	Methyl 2-fluoro-4-hydroxybenzoate
Cat. No.:	B042768

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An In-depth Technical Guide to Methyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring a benzoate core with fluoro and hydroxyl substitutions, makes it a valuable intermediate in the synthesis of more complex molecules. Notably, it serves as a precursor for compounds designed to inhibit cytosolic phospholipase A_{2α} (cPLA_{2α}), an enzyme implicated in inflammatory processes. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of **Methyl 2-fluoro-4-hydroxybenzoate**.

Physicochemical Characteristics

Methyl 2-fluoro-4-hydroxybenzoate (CAS Number: 197507-22-5) is a white to yellow solid at room temperature.^[1] While specific experimentally determined values for its melting and boiling points are not readily available in the reviewed literature, data for its isomers, Methyl 4-fluoro-2-hydroxybenzoate and Methyl 4-fluoro-3-hydroxybenzoate, are provided for reference. It is reported to be slightly soluble in water.^{[2][3]}

Table 1: Physicochemical Properties of **Methyl 2-fluoro-4-hydroxybenzoate** and Its Isomers

Property	Methyl 2-fluoro-4-hydroxybenzoate	Methyl 4-fluoro-2-hydroxybenzoate (Isomer)	Methyl 4-fluoro-3-hydroxybenzoate (Isomer)
CAS Number	197507-22-5[1][4]	392-04-1[5][6]	214822-96-5
Molecular Formula	C ₈ H ₇ FO ₃ [1][4]	C ₈ H ₇ FO ₃ [6]	C ₈ H ₇ FO ₃
Molecular Weight	170.14 g/mol [1][4]	170.14 g/mol [6]	170.14 g/mol
Appearance	White to Yellow Solid[1]	Solid[6]	Not specified
Melting Point	Data not available	42 °C[5]	Not specified
Boiling Point	Data not available	225 °C[5]	Not specified
Solubility	Slightly soluble in water[2][3]	Not specified	Not specified
pKa	Data not available	Data not available	Data not available

Spectral Data

¹H NMR (300 MHz, DMSO-d₆): δ 10.80 (1H, br), 7.73-7.79 (1H, m), 6.61-6.72 (2H, m), 3.79 (3H, s).[2]

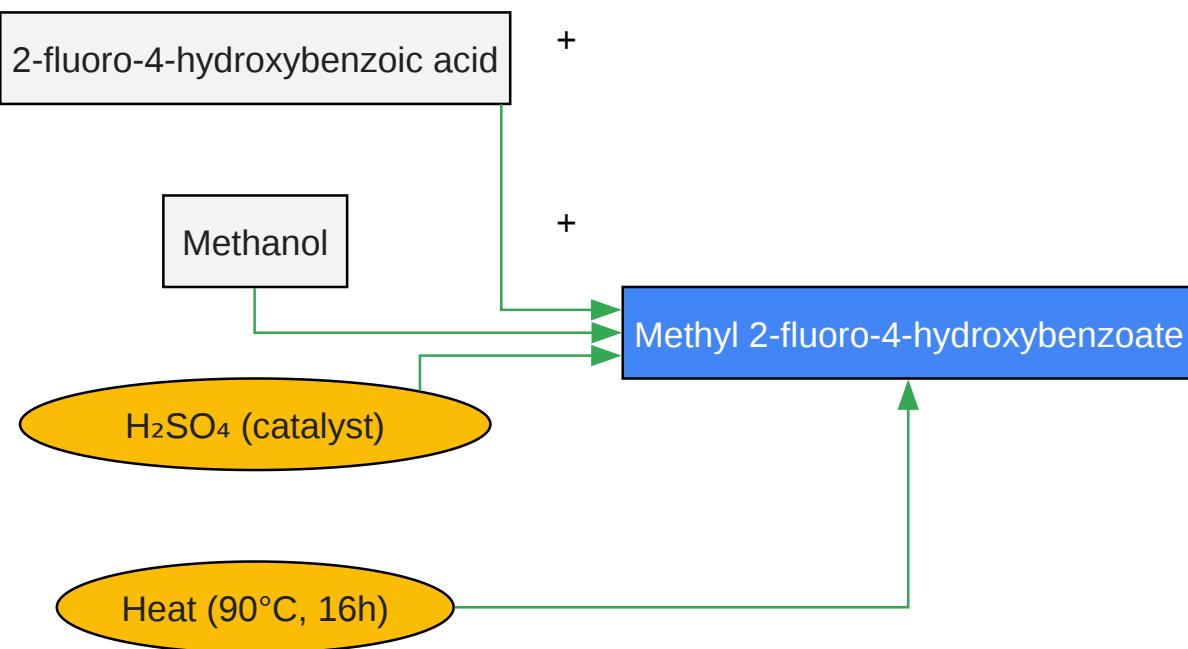
Note: ¹³C NMR and FT-IR spectral data for **Methyl 2-fluoro-4-hydroxybenzoate** were not available in the reviewed literature. Spectroscopic data for related compounds are often used for comparative purposes in the absence of direct data.

Experimental Protocols

Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

A common method for the synthesis of **Methyl 2-fluoro-4-hydroxybenzoate** is through the Fischer esterification of 2-fluoro-4-hydroxybenzoic acid.[2]

Reaction:



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Caption: Synthesis of **Methyl 2-fluoro-4-hydroxybenzoate**.

Detailed Methodology:

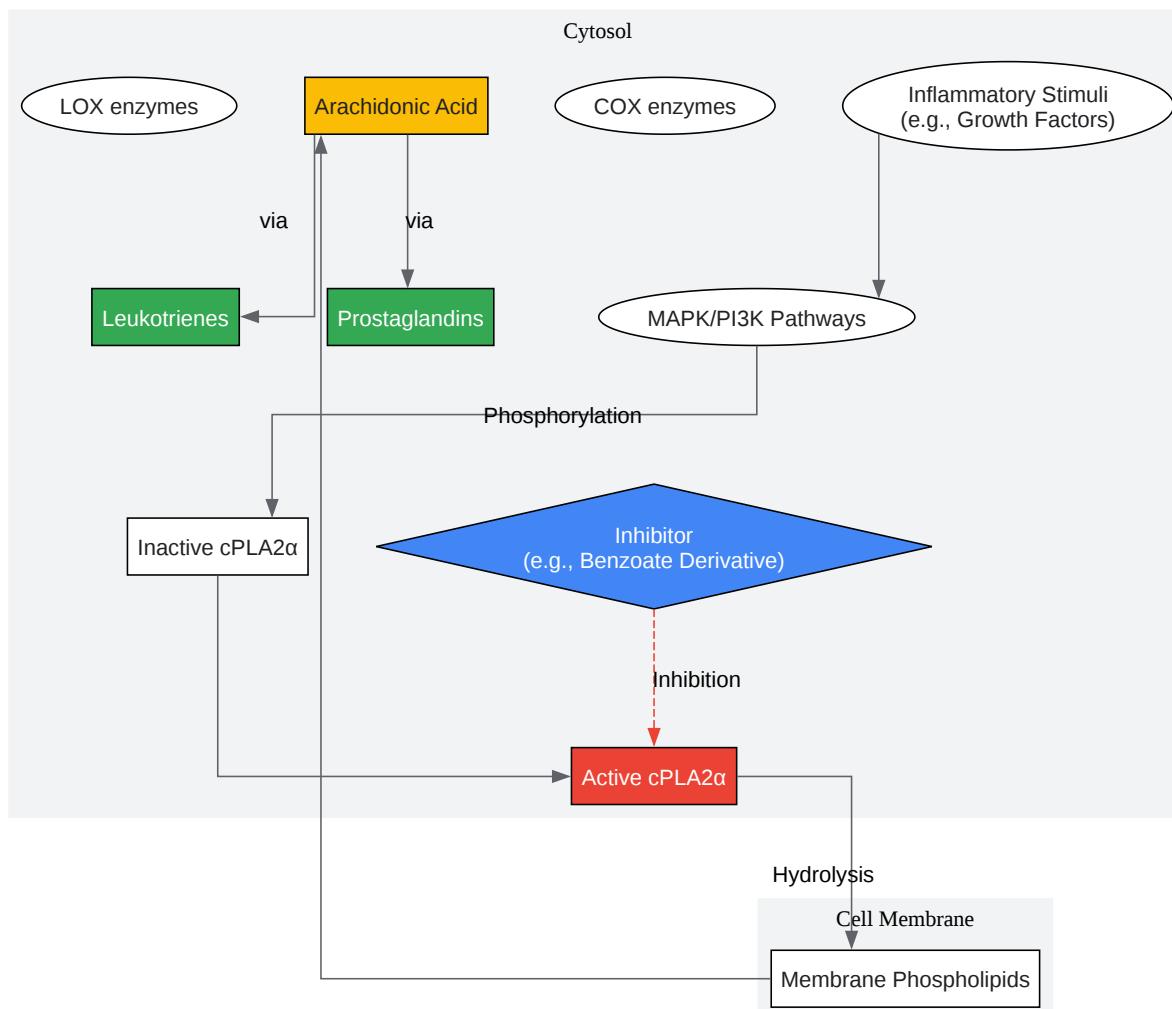
- Dissolution: Dissolve 50.0 g of 2-fluoro-4-hydroxybenzoic acid in 700 mL of methanol in a suitable reaction vessel.[2]
- Catalyst Addition: Carefully add 10 mL of concentrated sulfuric acid to the solution as a catalyst.[2]
- Reaction: Heat the mixture with stirring at 90°C for 16 hours.[2]
- Work-up: After the reaction is complete, concentrate the reaction solution under reduced pressure.[2]
- Purification: Wash the resulting colorless crystals with water and dry to obtain the final product.[2] This procedure has been reported to yield approximately 51 g (94%) of **Methyl 2-fluoro-4-hydroxybenzoate**.[2]

Purification

The primary purification method described is recrystallization following the reaction work-up, which involves washing the crude product with water. For structurally similar compounds, purification is often achieved by redissolving the crude product in an organic solvent like ethyl acetate, washing with a saturated aqueous sodium bicarbonate solution and then brine, drying the organic phase over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.^[7]

Biological Relevance and Signaling Pathways

Methyl 2-fluoro-4-hydroxybenzoate is a known intermediate in the synthesis of compounds that inhibit cytosolic phospholipase A2 α (cPLA2 α).^[2] cPLA2 α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then converted into various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.^[8] Inhibition of cPLA2 α is therefore a promising therapeutic strategy for a range of inflammatory diseases.^[9]



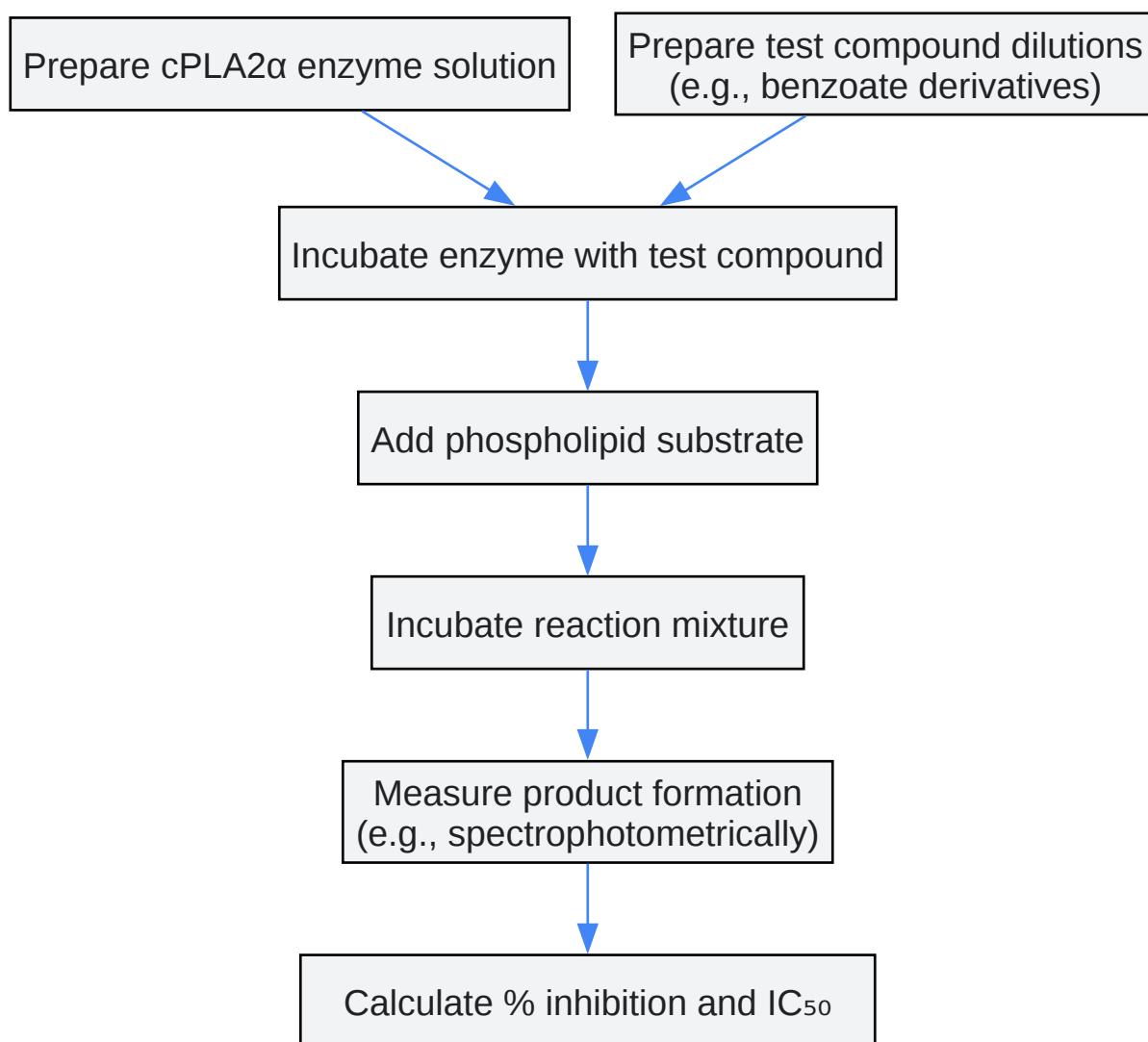
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Caption: The cPLA2α signaling pathway and point of inhibition.

Experimental Protocol: cPLA₂α Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of synthetic compounds, such as derivatives of **Methyl 2-fluoro-4-hydroxybenzoate**, on cPLA₂α. This assay typically measures the release of a detectable substrate from a phospholipid.

Workflow for cPLA₂α Inhibition Assay:



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Caption: General workflow for a cPLA₂α inhibition assay.

Detailed Methodology (Illustrative Example):

This protocol is based on a common method using a chromogenic substrate.

- Reagent Preparation:

- Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme.
- Reconstitute the cPLA₂α enzyme in the assay buffer.
- Prepare a stock solution of the test inhibitor (e.g., a derivative of **Methyl 2-fluoro-4-hydroxybenzoate**) in a suitable solvent (e.g., DMSO) and create a series of dilutions.
- Prepare the substrate solution (e.g., a phospholipid with a chromogenic or fluorogenic tag).

- Assay Procedure:

- In a microplate, add the cPLA₂α enzyme solution to each well.
- Add the different concentrations of the test inhibitor to the wells. Include a positive control (a known cPLA₂α inhibitor) and a negative control (solvent only).
- Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the substrate solution to all wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
- Stop the reaction (if necessary, depending on the assay format).
- Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.

- Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Conclusion

Methyl 2-fluoro-4-hydroxybenzoate is a key building block in the synthesis of potential therapeutic agents, particularly those targeting the cPLA2 α -mediated inflammatory pathway. While comprehensive physicochemical data for this specific compound is not fully available, its synthesis is well-documented. The provided protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and related compounds. Further characterization of its physical and spectral properties, along with detailed studies of the inhibitory mechanisms of its derivatives, will be crucial for advancing its application in medicinal chemistry.

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